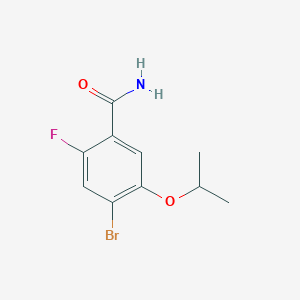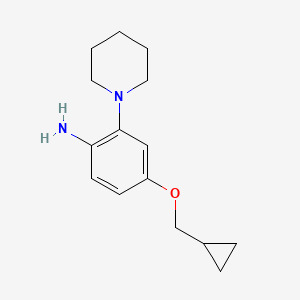
4-(Cyclopropylmethoxy)-2-(piperidin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropylmethoxy)-2-(piperidin-1-yl)aniline is an organic compound that features a cyclopropylmethoxy group and a piperidinyl group attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-(piperidin-1-yl)aniline typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable halogenating agent to form cyclopropylmethyl halide.
Attachment to Aniline: The cyclopropylmethyl halide is then reacted with 2-amino-4-hydroxyaniline under basic conditions to form the cyclopropylmethoxy group on the aniline ring.
Introduction of the Piperidinyl Group: The final step involves the reaction of the intermediate with piperidine under suitable conditions to introduce the piperidinyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclopropylmethoxy)-2-(piperidin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the piperidinyl nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopropylmethoxy)-2-(piperidin-1-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(Cyclopropylmethoxy)-2-(piperidin-1-yl)aniline involves its interaction with specific molecular targets. The piperidinyl group can interact with receptors or enzymes, potentially inhibiting or activating their function. The cyclopropylmethoxy group may enhance the compound’s binding affinity or stability within a biological system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
- 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
Uniqueness
4-(Cyclopropylmethoxy)-2-(piperidin-1-yl)aniline is unique due to the presence of both the cyclopropylmethoxy and piperidinyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H22N2O |
|---|---|
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
4-(cyclopropylmethoxy)-2-piperidin-1-ylaniline |
InChI |
InChI=1S/C15H22N2O/c16-14-7-6-13(18-11-12-4-5-12)10-15(14)17-8-2-1-3-9-17/h6-7,10,12H,1-5,8-9,11,16H2 |
InChI-Schlüssel |
OQFYLRBLAAJBHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)OCC3CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


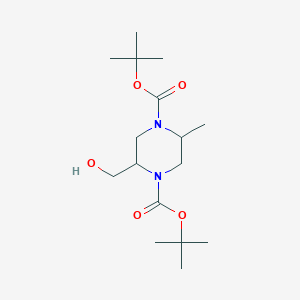
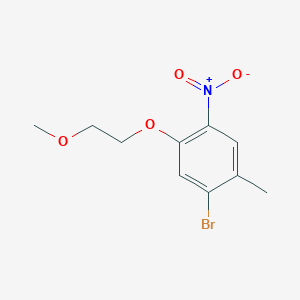
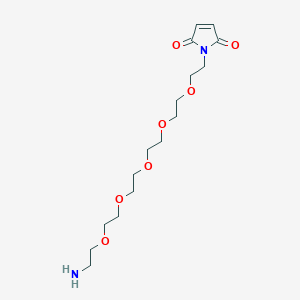
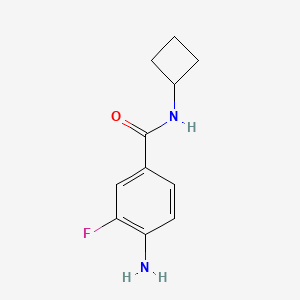
![1-chloro-2-[(Z)-2-ethoxyethenyl]benzene](/img/structure/B13716727.png)
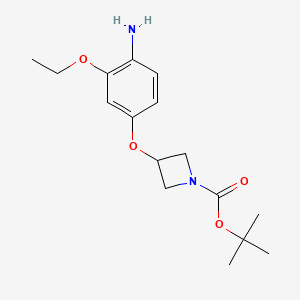
![7-Bromobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13716736.png)
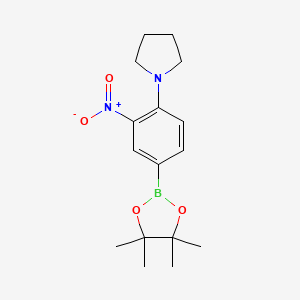
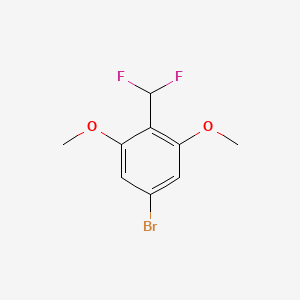
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)

![Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)
![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)
